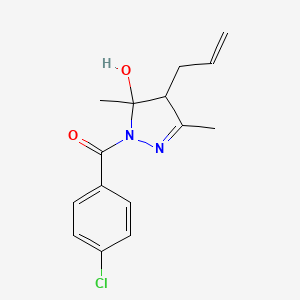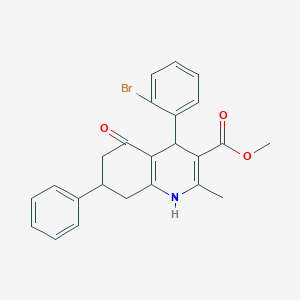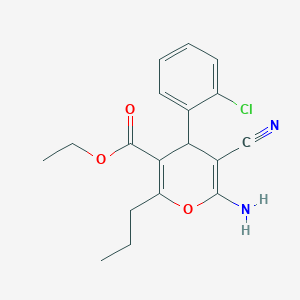
4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the pyrazole family and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic activities are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Additionally, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol can reduce inflammation and pain in animal models. It has also been found to possess antipyretic activity, which is the ability to reduce fever. Additionally, it has been shown to exhibit antioxidant activity, which may have implications in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively simple synthesis method. Additionally, it has been found to possess a range of biological activities, making it a versatile compound for use in various assays. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in drug development.
Direcciones Futuras
There are several future directions for research on 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy against various cancer types. Additionally, its antioxidant activity may have implications in the prevention of age-related diseases, and further research in this area is warranted. Finally, its potential as a COX inhibitor may have implications in the treatment of inflammatory diseases, and additional studies are needed to determine its efficacy in this regard.
Métodos De Síntesis
The synthesis of 4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-chlorobenzoyl hydrazine with 2,4-pentanedione in the presence of acetic acid and sodium acetate. The resulting product is then subjected to allylation using allyl bromide and potassium carbonate. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-allyl-1-(4-chlorobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antioxidant properties. Additionally, it has been found to possess anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(5-hydroxy-3,5-dimethyl-4-prop-2-enyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-4-5-13-10(2)17-18(15(13,3)20)14(19)11-6-8-12(16)9-7-11/h4,6-9,13,20H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLAOOIUJKQVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1CC=C)(C)O)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-allyl-5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4961588.png)


![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)


![5-(2,4-dichlorophenyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4961632.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4961638.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4961642.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4961652.png)
![N-[1-[(isobutylamino)carbonyl]-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4961660.png)
![1-ethoxy-4-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4961670.png)
![4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4961673.png)